4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

Physical Organic Chemistry Synthetic Methodology Process Chemistry

Sourcing the correct regioisomeric sulfonyl chloride building block is critical for SAR consistency. 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS 852180-73-5) is a crystalline solid (mp 111 °C) with precisely defined para-substitution, enabling reliable synthesis of sulfonamide libraries and desulfitative coupling products. • Confirmed para-linkage ensures structural homogeneity for kinase-targeted library design • Compatible with palladium-catalyzed desulfitative Suzuki-Miyaura cross-coupling • Defined melting point (111 °C) and 97% purity provide batch-to-batch reproducibility

Molecular Formula C10H8ClNO2S2
Molecular Weight 273.8 g/mol
CAS No. 852180-73-5
Cat. No. B1369919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
CAS852180-73-5
Molecular FormulaC10H8ClNO2S2
Molecular Weight273.8 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3
InChIKeyJNGQNRAIASLBQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride Procurement Baseline


4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (CAS 852180-73-5) is an organic compound characterized as a crystalline solid (melting point 111 °C) belonging to the class of aryl thiazole sulfonyl chlorides. It is defined by a sulfonyl chloride group (-SO2Cl) at the para-position of a benzene ring, which is linked at its 4-position to a 2-methyl-1,3-thiazole moiety . Its primary role is as a highly electrophilic synthetic intermediate used to install the 4-(2-methyl-1,3-thiazol-4-yl)phenylsulfonyl pharmacophore or building block into more complex molecular architectures via reactions with various nucleophiles [REFS-2, REFS-3]. This definition establishes a functional baseline for comparing its utility against analogs with alternative substitution patterns.

Generic Substitution Not Viable for 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride


For this specific compound class, generic substitution is not a viable scientific or procurement strategy. Its utility is defined entirely by its connectivity: the precise combination of a 2-methylthiazole ring and a benzenesulfonyl chloride group linked at a defined position. As a building block, any change to the ring position (e.g., ortho vs. para substitution) or the heterocycle (e.g., thiazole vs. oxazole) results in a distinct molecular entity that will produce a different final compound when used in a synthetic sequence. The core scientific question for a user is not about the compound's 'performance' but about which specific regioisomeric building block aligns with their intended target structure. The following evidence provides the basis for making this critical distinction against the most relevant comparators .

Differentiating 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride from Analogs


Melting Point Difference: para vs. meta Isomer

The 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (para-isomer, CAS 852180-73-5) is a solid with a melting point of 111 °C . This contrasts with its direct positional isomer, 3-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride (meta-isomer, CAS 66047-75-4), which has a higher and wider melting point range of 116-118 °C . The lower, sharper melting point of the para-isomer suggests a different crystal lattice energy, which can directly impact handling, storage stability, and the physical form in which the reagent can be dispensed in a lab or pilot plant setting. This difference is a key physical property that differentiates the two structurally similar building blocks.

Physical Organic Chemistry Synthetic Methodology Process Chemistry

Suzuki-Miyaura Coupling: Sulfonyl Chloride as Electrophile

While no direct head-to-head comparison exists for the target compound, the class of aromatic sulfonyl chlorides has been demonstrated to function as effective electrophiles in palladium-catalyzed desulfitative Suzuki-Miyaura cross-coupling reactions with boronic acids [1]. This class-level reactivity profile positions sulfonyl chlorides as alternatives to aryl halides in specific contexts. The presence of the electron-rich 2-methylthiazole group on the target compound could influence the rate of oxidative addition or transmetalation steps, offering a potential point of synthetic differentiation compared to simpler benzenesulfonyl chlorides. This is a class-level inference that highlights a specific reaction pathway for which the compound is suitable.

Cross-Coupling Chemistry Catalysis C-C Bond Formation

Sulfonamide Library Synthesis Using Sulfonyl Chlorides

Sulfonyl chlorides are established intermediates for the parallel synthesis of sulfonamide libraries. A study on thiazol-2-yl-substituted sulfonamide derivatives explicitly details the coupling of various sulfonyl chlorides with a thiazol-2-amine core to generate a panel of compounds (7a-7j, 8a-8j) for anticancer screening (MCF-7, HeLa, A-549, Du-145 cell lines) [1]. While this study does not feature the target compound, it provides a direct, quantitative framework for its intended use. The target compound is structurally primed to undergo this same transformation, enabling the creation of focused libraries where both the sulfonamide-linked amine and the 2-methylthiazol-4-yl group are systematically varied to explore structure-activity relationships (SAR).

Medicinal Chemistry Library Synthesis SAR Studies

Research Applications of 4-(2-Methyl-1,3-thiazol-4-yl)benzenesulfonyl Chloride


Kinase Inhibitor Library: Thiazole-Sulfonamide Synthesis

This compound is optimally suited for medicinal chemistry campaigns that require the systematic exploration of SAR around a 4-(2-methylthiazol-4-yl)phenylsulfonyl motif. As demonstrated in analogous sulfonamide library synthesis [1], a procurement manager can source this specific reagent to react with a diverse set of amines, reliably generating a unique series of sulfonamides. The precise para-linkage of the sulfonyl chloride to the phenyl ring, as verified by its defined melting point , ensures structural homogeneity in the resulting library, which is critical for interpreting biological assay data against targets like kinases.

Desulfitative Suzuki Coupling for Biaryl Synthesis

For process or discovery chemists designing routes to complex biaryl structures, this compound serves as an alternative to aryl halides in palladium-catalyzed desulfitative Suzuki-Miyaura couplings [2]. Procurement in this context is driven by the need for a specific substitution pattern in the final biaryl product. The sulfonyl chloride group offers a different reactivity profile that can be advantageous when the corresponding aryl bromide or iodide is not available or displays unfavorable reactivity. The 2-methylthiazole ring, being less electronegative than a halogen, may also subtly tune the electronic properties of the coupling partner.

Thiazole Intermediates for Agrochemicals and Materials

Given its classification as a solid with a defined melting point of 111 °C , this compound is practical for use in the synthesis of non-pharmaceutical targets, such as novel agrochemicals or functional organic materials. The stability of the 2-methylthiazole ring makes it a desirable structural component. A procurement specialist would select this specific compound when a project's target structure requires the precise introduction of the 4-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl group as a key substructure, ensuring that subsequent synthetic steps are performed on a well-characterized and consistent intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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